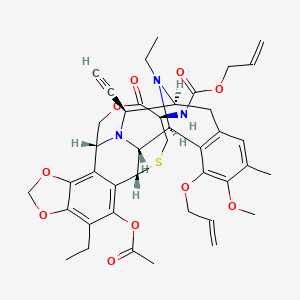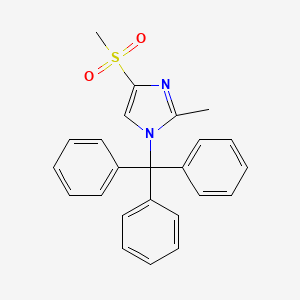![molecular formula C8H5ClN2O2S B14046258 Methyl 2-chlorothieno[2,3-b]pyrazine-7-carboxylate CAS No. 1812188-69-4](/img/structure/B14046258.png)
Methyl 2-chlorothieno[2,3-b]pyrazine-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-chlorothieno[2,3-b]pyrazine-7-carboxylate is a heterocyclic compound that features a thieno-pyrazine core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chlorothieno[2,3-b]pyrazine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of α-pyrroloacetonitriles with methyl chlorooxoacetate under Friedel–Crafts acylation, followed by reduction using Pd-catalyzed hydrogenation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-chlorothieno[2,3-b]pyrazine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: Typically involves the addition of hydrogen or removal of oxygen.
Substitution: Commonly involves the replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids, while substitution reactions can produce various derivatives depending on the nucleophile.
Applications De Recherche Scientifique
Methyl 2-chlorothieno[2,3-b]pyrazine-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a kinase inhibitor, which could be useful in cancer treatment.
Industry: Utilized in the development of new materials with specific electronic properties.
Mécanisme D'action
The exact mechanism of action for Methyl 2-chlorothieno[2,3-b]pyrazine-7-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. This interaction can modulate biological pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
- Methyl 2-chlorothieno[2,3-b]pyrazine-6-carboxylate
- Methyl 3-chlorothieno[2,3-b]pyrazine-6-carboxylate
Comparison: Methyl 2-chlorothieno[2,3-b]pyrazine-7-carboxylate is unique due to its specific substitution pattern on the thieno-pyrazine core. This uniqueness can influence its chemical reactivity and biological activity, making it distinct from its analogs .
Propriétés
Numéro CAS |
1812188-69-4 |
|---|---|
Formule moléculaire |
C8H5ClN2O2S |
Poids moléculaire |
228.66 g/mol |
Nom IUPAC |
methyl 2-chlorothieno[2,3-b]pyrazine-7-carboxylate |
InChI |
InChI=1S/C8H5ClN2O2S/c1-13-8(12)4-3-14-7-6(4)11-5(9)2-10-7/h2-3H,1H3 |
Clé InChI |
XGYMSFYIFOLAIO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CSC2=NC=C(N=C12)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3S)-3-hydroxy-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14046201.png)





![[4-Chloro-2-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14046237.png)




